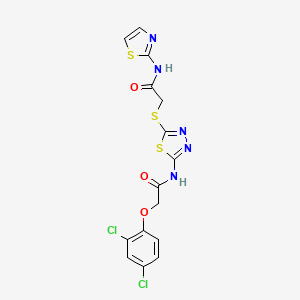

2-(2,4-dichlorophenoxy)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Description

This compound features a hybrid structure combining a 2,4-dichlorophenoxy group, a 1,3,4-thiadiazole core, and a thiazole-linked acetamide moiety. The dichlorophenoxy group contributes hydrophobic and electron-withdrawing properties, while the thiadiazole and thiazole rings enhance π-π stacking and hydrogen-bonding capabilities. Such structural motifs are common in bioactive molecules, particularly in antitumor and antimicrobial agents . The compound’s synthesis likely involves sequential alkylation and acylation steps, as seen in analogous thiadiazole-acetamide derivatives .

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N5O3S3/c16-8-1-2-10(9(17)5-8)25-6-11(23)19-14-21-22-15(28-14)27-7-12(24)20-13-18-3-4-26-13/h1-5H,6-7H2,(H,18,20,24)(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCZKXXQFHFTIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N5O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a complex molecule that incorporates both thiazole and thiadiazole moieties. These structural features are known to contribute to various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions, including condensation and substitution reactions. The presence of the thiazole and thiadiazole rings is crucial for its biological activity, as these heterocycles are often associated with pharmacological effects.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For example, compounds containing thiazole rings have been tested against various cancer cell lines, showing promising results. In vitro assays demonstrated that derivatives with a methyl group at specific positions on the phenyl ring enhance cytotoxic activity against HepG-2 hepatocellular carcinoma cells (IC50 values around 1.61 µg/mL) .

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Various thiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, new thiazolyl substituted oxadiazole derivatives displayed good antibacterial efficacy against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that:

- The presence of electron-withdrawing groups like Cl or Br on the phenyl ring increases anticonvulsant activity.

- Methyl substitutions on the phenyl ring enhance cytotoxicity in anticancer assays.

- The combination of thiazole and thiadiazole moieties is essential for maintaining biological activity .

Case Studies

| Compound | Biological Activity | IC50 Value (µg/mL) | Notes |

|---|---|---|---|

| 9 | Anticancer | 1.61 ± 1.92 | Effective against HepG-2 cells |

| 10 | Anticancer | 1.98 ± 1.22 | Significant cytotoxicity observed |

| 19 | Antimicrobial | Not specified | Selective against A549 lung cancer cells |

The mechanism by which these compounds exert their effects often involves interaction with specific cellular targets. For instance, some thiazole derivatives inhibit key enzymes involved in cancer cell proliferation or disrupt bacterial quorum sensing pathways . Molecular docking studies suggest that these compounds can bind effectively to target proteins, which may lead to their therapeutic effects.

Scientific Research Applications

Case Studies

- In vitro Studies : Research indicates that thiadiazole derivatives can decrease the viability of several cancer cell lines. For instance, compounds similar to this one have demonstrated reduced growth in human leukemia and breast cancer cells .

- In vivo Studies : Animal models have shown that certain thiadiazole derivatives reduce tumor growth significantly without causing major toxicity . This suggests a favorable therapeutic index for further development.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the thiazole ring can enhance anticancer activity. For example, substituents at specific positions on the thiazole ring have been linked to increased potency against cancer cells .

Broad-Spectrum Activity

Thiadiazole compounds are recognized for their antimicrobial properties against both bacterial and fungal strains. The compound has potential applications in treating infections caused by resistant strains.

Case Studies

- Bacterial Inhibition : Studies have shown that thiadiazole derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for similar compounds range from 25 to 50 µg/mL .

- Fungal Activity : The compound also shows antifungal properties, with effective inhibition against Aspergillus niger and Candida albicans. The MIC values suggest strong potential for therapeutic use in fungal infections .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Key Observations :

- Compared to 5-(2,4-dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine , the acetamide-thiazole moiety in the target compound introduces additional hydrogen-bonding sites, which may improve target binding.

Pharmacological Activity

Table 2: Pharmacological Profiles of Selected Analogues

Key Observations :

- Chloroacetamide-thiadiazole hybrids exhibit potent antitumor activity (IC50 < 2.5 μM) , suggesting the target compound may share this efficacy.

- The absence of a β-lactam ring in the target compound differentiates it from penicillin-like analogues (e.g., ), likely reducing susceptibility to β-lactamase degradation.

Key Observations :

- The target compound’s synthesis mirrors high-yield routes (67.7–94.8%) used for related thiadiazole-acetamides .

- Carbodiimide-based coupling (e.g., ) offers an alternative pathway for introducing the thiazole moiety.

Structural and Crystallographic Insights

- Dihedral Angles: In 5-(2,4-dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine, the thiadiazole and benzene rings form a dihedral angle of 21.5°, optimizing π-π interactions . The target compound’s dichlorophenoxy group may introduce greater torsional flexibility.

- Hydrogen Bonding : Analogues like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide form N–H⋯N hydrogen-bonded dimers, enhancing crystalline stability . Similar interactions are expected in the target compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound, and how can reaction efficiency be monitored?

- Methodology : The compound is synthesized via multi-step reactions involving nucleophilic substitution and condensation. For example:

- Step 1 : React 2-amino-5-substituted thiadiazole derivatives with chloroacetyl chloride in the presence of triethylamine (TEA) under reflux (4–6 hours) to form intermediate acetamides .

- Step 2 : Introduce the thiazole-thioether moiety by reacting intermediates with thiol-containing reagents (e.g., 2-thiazolylaminoethyl thiol) in anhydrous acetone or DMF, using potassium carbonate as a base .

- Monitoring : Track reaction progress via TLC (e.g., silica gel plates with ethyl acetate/hexane) and confirm purity via recrystallization (ethanol/DMF mixtures) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm regiochemistry of the dichlorophenoxy and thiadiazole-thioether groups. For example, aromatic protons in the 2,4-dichlorophenyl group appear as doublets (δ 7.2–7.8 ppm) .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and thioether linkages (C–S at ~650–750 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

- Methodology : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. For example:

- Reaction Design : Simulate nucleophilic attack mechanisms at sulfur or nitrogen sites in the thiadiazole ring to predict regioselectivity .

- Solvent Effects : Calculate solvation energies to optimize solvent choice (e.g., DMF vs. acetone) for improved yields .

Q. How can contradictory data on biological activity be resolved?

- Case Study : If antimicrobial assays show inconsistent results across studies:

- Experimental Design : Standardize protocols (e.g., MIC testing using CLSI guidelines) and control variables (e.g., bacterial strain, solvent DMSO concentration) .

- SAR Analysis : Compare activity of derivatives with modified substituents (e.g., replacing dichlorophenoxy with methoxyphenyl) to identify critical pharmacophores .

Q. What strategies mitigate regiochemical challenges during functionalization of the thiadiazole ring?

- Methodology :

- Directing Groups : Use electron-withdrawing substituents (e.g., oxadiazole) to direct substitution to specific positions .

- Protection/Deprotection : Temporarily block reactive sites (e.g., amino groups) using Boc or Fmoc protection .

Q. How can mechanistic studies elucidate the role of the thioether linker in bioactivity?

- Approach :

- Isosteric Replacement : Synthesize analogs with oxygen/selenium replacing sulfur and compare bioactivity (e.g., IC₅₀ in cancer cell lines) .

- Molecular Docking : Simulate interactions between the thioether linker and target proteins (e.g., kinase ATP-binding pockets) .

Specialized Methodological Questions

Q. What are best practices for designing in vivo toxicity studies for this compound?

- Protocol :

- Acute Toxicity : Administer graded doses (10–1000 mg/kg) to Wistar rats, monitoring weight loss, organ histopathology, and serum biomarkers (ALT, creatinine) for 14 days .

- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation and identify metabolites via LC-MS/MS .

Q. How can stability issues in aqueous solutions be addressed during formulation?

- Solutions :

- pH Adjustment : Stabilize the compound in buffers (pH 6–8) to prevent hydrolysis of the acetamide group .

- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .

Q. What advanced techniques validate the compound’s supramolecular interactions?

- Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.